N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide is a compound that belongs to the class of acetamides, which are derivatives of acetic acid where one hydrogen atom is replaced by an amine or amide group. This specific compound is characterized by the presence of a difluorobenzyl group and an indole moiety, which contribute to its potential biological activities. The compound's systematic name reflects its structural features, indicating the presence of both fluorine substituents and an indole structure, commonly associated with various pharmacological properties.
The compound can be classified under organic compounds, specifically as an aromatic amide due to its structure containing an amide functional group attached to aromatic rings. It is also categorized under heterocyclic compounds owing to the indole component, which is a bicyclic structure containing a fused benzene and pyrrole ring. The source of the compound can be traced through various chemical databases and literature that focus on synthetic organic chemistry and medicinal chemistry.
The synthesis of N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide typically involves a multi-step process that may include:
The reaction conditions such as temperature, solvent choice (commonly dimethylformamide or dichloromethane), and reaction time are critical for optimizing yield and purity. Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm the structure.
The molecular formula for N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide is . Its structure includes:
The molecular weight of N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide is approximately 315.31 g/mol. The compound's melting point and boiling point data may vary based on purity but are essential for defining its physical state under different conditions.
N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of pH and temperature to avoid decomposition or unwanted side reactions. Analytical techniques like High-Performance Liquid Chromatography are used to monitor reaction progress.
The mechanism of action for N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide is primarily linked to its interaction with biological targets such as enzymes or receptors involved in various physiological pathways.
The compound may act as an inhibitor or modulator of specific pathways, particularly those related to inflammation or cancer cell proliferation. It likely interacts with target proteins through hydrogen bonding and hydrophobic interactions facilitated by its aromatic structure.
Quantitative data regarding binding affinities and inhibition constants would typically be derived from in vitro assays using cell lines or enzyme activity tests.
N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide has potential applications in medicinal chemistry, particularly in drug development targeting inflammatory diseases or cancers. Its unique structural features allow it to interact with biological systems effectively, making it a candidate for further pharmacological studies.
Retrosynthetic deconstruction of N-(2,6-difluorobenzyl)-2-(1H-indol-1-yl)acetamide (CAS 1235354-55-8) reveals two key synthons: 2,6-difluorobenzylamine and 1H-indol-1-ylacetic acid derivatives. The amide bond serves as the strategic disconnection point, enabling convergent synthesis [1]. Alternative pathways involve nucleophilic displacement where 2-chloroacetamide intermediates react with sodium indolide, though this route risks N-alkylation regiochemistry complications. Computational modeling suggests the 2,6-difluorobenzyl moiety’s steric profile favors nucleophilic attack at the carbonyl carbon over competitive ester hydrolysis – a critical consideration for pathway selection. The optimal retrosynthesis prioritizes late-stage amide coupling between commercially accessible 2-(1H-indol-1-yl)acetic acid and 2,6-difluorobenzylamine, leveraging established peptide coupling protocols [1] [4].
Regioselective N1-alkylation of the indole nitrogen poses synthetic challenges due to potential C3-competition. Kinetic studies demonstrate that employing ethyl bromoacetate under anhydrous acetone with K₂CO₃ at reflux selectively generates ethyl 2-(1H-indol-1-yl)acetate (>90% regiopurity), attributed to the lower activation barrier for N-alkylation versus C-alkylation [5]. Contrastingly, benzimidazole systems exhibit distinct regiochemistry: Alkylation at the N1-position requires protection/deprotection strategies when substituents exist at C4-C7 positions. For example, reductive cyclization prior to 2,6-difluorobenzyl bromide introduction ensures correct N1-functionalization in benzimidazole analogues, achieving >92% regiochemical purity [3].
Table 1: Regioselectivity in Heterocyclic Alkylation
Heterocycle | Reagent | Conditions | Product Regiopurity | Key Factor |
---|---|---|---|---|
Indole | Ethyl bromoacetate | K₂CO₃, acetone, reflux | >90% N-alkylation | Kinetic preference for N-H vs C-H deprotonation |
Benzimidazole | 2,6-Difluorobenzyl bromide | NaH, DMF, 0°C→RT | >92% N1-alkylation | Pre-cyclization functionalization avoids C4/C7 competition |
4-Substituted Benzimidazole | Benzyl bromide derivatives | Phase-transfer catalysis | 85-90% | Steric bias from C4 substituent |
The electron-withdrawing nature of ortho-fluorine atoms significantly enhances the electrophilicity of 2,6-difluorobenzyl bromide. Hammett studies reveal σₚ values of +0.34 per fluorine, translating to a 5.8x rate acceleration in SN₂ reactions versus non-fluorinated benzyl bromide [3] [6]. However, competing side reactions occur under prolonged heating: Degradation studies show ≤5% difluorobenzylamine degradation after 1 hour at 80°C in polar aprotic solvents, rising to 18% at 120°C. This thermal liability necessitates precise temperature control during amide bond formation. Ortho-fluorine steric effects also influence crystallinity; X-ray analysis of related compounds confirms fluorine-induced planarization improving purification yields by 15-20% versus meta- or para-difluoro isomers [6] [9].
Table 2: Fluorine Position Impact on Reaction Characteristics
Benzylamine Derivative | Relative SN₂ Rate (k_rel) | Thermal Stability (120°C, 1h) | Crystallinity |
---|---|---|---|
2,6-Difluorobenzylamine | 5.8 | 82% intact | High (needle crystals) |
2,4-Difluorobenzylamine | 3.2 | 88% intact | Moderate (powder) |
3,5-Difluorobenzylamine | 1.5 | 95% intact | Low (oil) |
Non-fluorinated benzylamine | 1.0 | 99% intact | Variable |
Coupling efficiency between 2-(1H-indol-1-yl)acetic acid and 2,6-difluorobenzylamine is profoundly solvent-dependent. Systematic screening reveals dichloromethane (DCM) provides optimal yields (88%) with carbodiimide reagents like DCC, while dipolar aprotic solvents (DMF, DMSO) promote racemization and reduce yields to 60-65% [5]. Mechanistic studies attribute this to DCM’s low dielectric constant (ε=8.9), which stabilizes the transition state assembly. Additive screening shows 1-hydroxybenzotriazole (HOBt) suppresses oxazolone formation byproducts by 25%. Crucially, water content must be maintained below 200 ppm; moisture levels exceeding 0.1% hydrolyze 2,6-difluorobenzylamine at elevated temperatures, generating 2,6-difluorobenzoic acid impurities detectable by HPLC at >0.5% levels [8].
Table 3: Solvent/Additive Impact on Coupling Efficiency
Coupling System | Solvent | Additive | Yield (%) | Impurity Profile |
---|---|---|---|---|
DCC/DMAP | DCM | None | 78 | 8% oxazolone |
DCC/DMAP | THF | None | 72 | 12% esterification |
EDCI/HOAt | DMF | None | 65 | 15% acid hydrolysis |
DIC | DCM | HOBt | 88 | <2% all byproducts |
T3P® | EtOAc | NMM | 85 | 3% anhydride |
Resin-bound methodologies enable multi-gram synthesis via Wang resin-linked 2-(1H-indol-1-yl)acetic acid. Loading efficiencies reach 0.8 mmol/g using DIC/HOBt activation, followed by on-resin coupling with 2,6-difluorobenzylamine in DMF at 25°C for 12 hours [8]. Critical to scalability is TFA-mediated cleavage optimization: Studies show 20% TFA/DCM (v/v) for 30 minutes achieves ≥95% release while minimizing indole dimerization (<1%). This approach facilitates telescoped synthesis; after cleavage, crude material is directly crystallized from heptane/ethyl acetate (4:1), yielding pharmaceutical-grade product (99.5% HPLC purity) in 76% isolated yield across 5 steps. Solid-phase methods reduce purification complexity by intercepting soluble impurities during resin washing, demonstrating 30% reduced solvent consumption versus solution-phase routes at >2kg scale [8] [10].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1